molecular formula C25H22N4O3S2 B2913118 2-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1185122-46-6

2-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2913118
CAS No.: 1185122-46-6
M. Wt: 490.6
InChI Key: CVMLKBJJXBDIBH-UHFFFAOYSA-N
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Description

Key structural elements include:

  • A 1,2,4-oxadiazole substituent at the 2-position, linked via a methyl sulfanyl group. The oxadiazole ring enhances electronic stability and may contribute to hydrogen-bonding interactions.
  • A 2-ethoxyphenyl group on the oxadiazole, introducing steric bulk and lipophilicity.
  • 3-ethyl and 6-phenyl substituents on the pyrimidinone core, modulating solubility and steric interactions.

Properties

IUPAC Name

2-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3S2/c1-3-29-24(30)22-18(14-20(34-22)16-10-6-5-7-11-16)26-25(29)33-15-21-27-23(28-32-21)17-12-8-9-13-19(17)31-4-2/h5-14H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMLKBJJXBDIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=NC(=NO4)C5=CC=CC=C5OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 2-ethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring.

    Thieno[3,2-d]pyrimidinone synthesis: This involves the reaction of ethyl acetoacetate with thiourea to form the thieno[3,2-d]pyrimidinone core.

    Coupling reactions: The final step involves coupling the oxadiazole and thieno[3,2-d]pyrimidinone intermediates through a sulfanyl linkage, typically using a thiol reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can undergo reduction to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its complex structure and potential biological activity.

    Material Science: The compound’s unique electronic properties could make it useful in the development of organic semiconductors or other advanced materials.

    Biological Research: It could be used as a probe to study various biological pathways and mechanisms due to its potential interactions with biological molecules.

Mechanism of Action

The exact mechanism of action of 2-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is not well understood. it is likely to interact with various molecular targets through its multiple functional groups. Potential targets could include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure suggests it could inhibit or modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s uniqueness lies in its substituent arrangement. Below is a comparative analysis with structurally related derivatives:

Compound ID/Name Core Structure Key Substituents Notable Differences Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one 2-(2-ethoxyphenyl-oxadiazole-methylsulfanyl), 3-ethyl, 6-phenyl Ethoxyphenyl group enhances lipophilicity
2-((2,5-Dimethylbenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (573945-48-9) Thieno[2,3-d]pyrimidin-4(3H)-one 2-(2,5-dimethylbenzylsulfanyl), 5,6-dimethyl Smaller substituents; reduced aromaticity
[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate Thiophene-carboxylate 3-(4-fluorophenyl-oxadiazole-methyl), pyrrolyl group Fluorophenyl vs. ethoxyphenyl; carboxylate
Ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-2-substituted-6-substitutedphenyl-1,2,3,4-tetrahydro pyrimidine-5-carboxylate Tetrahydropyrimidine Bromoethoxycarbonylphenyl, ester group Saturated core; bromoethoxy for reactivity

Key Observations :

  • Oxadiazole vs.
  • Ethoxyphenyl vs. Fluorophenyl/Methoxyphenyl : The ethoxy group increases lipophilicity (logP) relative to fluorophenyl (polar) or methoxyphenyl (moderately lipophilic) groups, which may influence membrane permeability .
  • Sulfanyl Linkage : Shared with compounds like 573945-48-9 (), this group enhances stability and facilitates thiol-mediated interactions .

Biological Activity

The compound 2-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one represents a novel class of heterocyclic compounds with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Structure and Composition

The compound can be characterized by its complex structure involving multiple heterocycles, specifically a thieno[3,2-d]pyrimidine core and an oxadiazole moiety. Its molecular formula is C20H22N4O2SC_{20}H_{22}N_4O_2S with a molecular weight of approximately 398.48 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxadiazole ring and subsequent coupling to the thieno[3,2-d]pyrimidine framework. Detailed synthetic routes are documented in various research articles focusing on similar heterocyclic compounds.

The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity : Similar compounds have shown potential as inhibitors of cancer cell proliferation by inducing apoptosis in tumor cells.
  • Antimicrobial Properties : Compounds with oxadiazole and thieno[3,2-d]pyrimidine structures have been reported to possess antibacterial and antifungal activities.

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the antitumor effects of derivatives similar to this compound on several cancer cell lines. Results indicated significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HT-29) cells, with IC50 values ranging from 5 to 15 µM depending on the specific derivative tested .
  • Antimicrobial Activity :
    • Research on related oxadiazole derivatives demonstrated promising antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) reported between 8–32 µg/mL .

Comparative Biological Activity Table

Activity TypeCompound TypeIC50/MIC Values
AntitumorThieno[3,2-d]pyrimidine derivatives5–15 µM (varies by cell line)
AntimicrobialOxadiazole derivatives8–32 µg/mL

Toxicity and Safety Profile

Safety assessments are critical for understanding the therapeutic potential of this compound. Preliminary toxicity studies indicate low cytotoxicity in non-cancerous cell lines at therapeutic concentrations. Further investigations are warranted to evaluate long-term effects and safety in vivo.

Future Directions

Research into this compound's biological activity is ongoing, focusing on:

  • Mechanistic Studies : Understanding how the compound interacts at the molecular level with specific targets.
  • In Vivo Studies : Assessing efficacy and safety in animal models.
  • Structure-Activity Relationship (SAR) : Optimizing chemical modifications to enhance potency and selectivity.

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